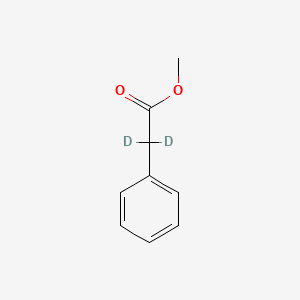

Methyl 2-Phenylacetate-d2

CAS No.:

Cat. No.: VC17961874

Molecular Formula: C9H10O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10O2 |

|---|---|

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | methyl 2,2-dideuterio-2-phenylacetate |

| Standard InChI | InChI=1S/C9H10O2/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3/i7D2 |

| Standard InChI Key | CRZQGDNQQAALAY-RJSZUWSASA-N |

| Isomeric SMILES | [2H]C([2H])(C1=CC=CC=C1)C(=O)OC |

| Canonical SMILES | COC(=O)CC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-Phenylacetate-d2, systematically named methyl 2,2-dideuterio-2-phenylacetate, belongs to the class of deuterated esters. Its molecular formula is , with a molecular weight of 152.19 g/mol . The compound’s structure features a phenyl group bonded to a deuterium-enriched acetyl moiety, which is esterified with a methyl group (Fig. 1).

Structural Analysis

The deuterium atoms are positioned at the alpha carbon of the acetate group, as confirmed by its IUPAC name and spectroscopic data . This labeling alters the compound’s vibrational modes and nuclear magnetic resonance (NMR) signals, making it distinguishable from its non-deuterated counterpart. The SMILES notation explicitly denotes the deuterium substitution .

Table 1: Key Physicochemical Properties

Synthesis and Isotopic Labeling Strategies

The synthesis of Methyl 2-Phenylacetate-d2 typically involves enzymatic esterification or acid-catalyzed deuteration of methyl phenylacetate. A prominent method, adapted from non-deuterated analogues, employs lipase-mediated transesterification under controlled conditions .

Enzymatic Synthesis Protocol

In a reported procedure, phenylacetic acid-d2 is reacted with dimethyl carbonate in the presence of Novozym 435 (a immobilized lipase from Candida antarctica) and other enzymes (e.g., acylase I from Aspergillus melleus) in toluene at 40 °C for 48 hours . The reaction proceeds via a kinetic resolution mechanism, yielding the deuterated ester with high enantiomeric purity.

Key Reaction Steps:

-

Substrate Preparation: Phenylacetic acid-d2 (1 mmol) is dissolved in anhydrous toluene.

-

Enzyme Addition: Novozym 435 (4 mg) and co-enzymes are introduced to the solution.

-

Transesterification: Dimethyl carbonate (2 mmol) is added, and the mixture is agitated at 40 °C.

-

Workup: The product is isolated via sequential washes with sodium bicarbonate and brine, followed by solvent evaporation under reduced pressure .

This method achieves near-quantitative yields (100%) and is favored for its mild conditions and minimal racemization .

Deuteration Techniques

Deuterium incorporation at the alpha position is achieved using deuterated precursors such as 2,2-dideuterio-2-phenylacetic acid (CAS 1076-07-9) . Isotopic enrichment is verified via mass spectrometry and -NMR, which show distinct peaks at δ 2.6–3.0 ppm corresponding to the deuterated methylene group .

Applications in Organic and Medicinal Chemistry

Methyl 2-Phenylacetate-d2 is primarily employed as a stable isotope-labeled reagent in the synthesis of bioactive molecules. Its applications span multiple domains:

Vulpinic Acid Synthesis

The compound serves as a precursor in the synthesis of vulpinic acid (a lichen-derived metabolite with anti-inflammatory properties) . Deuterated intermediates enhance the tracking of metabolic pathways in pharmacokinetic studies, as demonstrated in research by Shachak et al. (1987) .

Mechanistic Probes

In reaction mechanism elucidation, the deuterium label acts as a tracer to identify hydrogen transfer steps. For instance, in Diels-Alder reactions, the kinetic isotope effect (KIE) of the deuterated ester provides insights into transition-state structures .

Pharmaceutical Development

Deuterated drugs, such as deutetrabenazine, leverage isotopic labeling to improve metabolic stability. Methyl 2-Phenylacetate-d2 is a building block for analogous strategies, where deuterium substitution prolongs drug half-lives by reducing cytochrome P450-mediated oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume